REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([NH:8][CH3:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+].[CH2:14]([CH:16]1[O:18][CH2:17]1)Br.[CH3:19][NH:20][CH3:21].CO>CN(C=O)C.C(Cl)Cl>[CH3:19][N:20]([CH2:14][CH:16]([OH:18])[CH2:17][N:8]([C:7]1[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[CH3:9])[CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(NC)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
C(Br)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give an orange/brown solution
|
Type
|
WAIT
|
Details
|
the mixture left
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oily residue
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir at ambient temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
WASH
|
Details
|
washed with H2O (20 ml), brine (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC(CN(C)C1=CC=C(C=C1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.44 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |